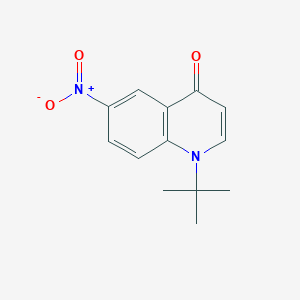

1-Tert-butyl-6-nitroquinolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-6-nitroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-13(2,3)14-7-6-12(16)10-8-9(15(17)18)4-5-11(10)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHQYPIBDUOZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Via the 6 Amino Analogue:the Most Straightforward Strategy Involves the Initial Reduction of the Nitro Group to 6 Amino 1 Tert Butylquinolin 4 One. This Key Intermediate Opens Up a Plethora of Synthetic Possibilities:

Amide and Sulfonamide Libraries: The amino group can be acylated with various carboxylic acid chlorides or anhydrides, or reacted with sulfonyl chlorides to produce extensive libraries of amide and sulfonamide derivatives.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates would yield corresponding urea and thiourea analogues.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

C H Functionalization:modern Synthetic Methods Allow for Direct C H Functionalization. for the Quinolone Scaffold, This Could Involve:

Radical-based methods: Using radical initiators to introduce new groups onto the quinoline (B57606) core. For example, tert-butyl nitrite (B80452) has been used as a nitrogen source in radical-mediated reactions to form fused imidazo[1,2-a]quinolines. acs.org

Metal-catalyzed reactions: Palladium or copper catalysts can be used to activate C-H bonds for cross-coupling reactions, although the electronic properties of the substrate are critical.

Table 2: Potential Derivatization Strategies for Novel Analogues

| Position | Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|---|

| C-6 | Nitro Reduction followed by Acylation | 1. SnCl₂/HCl 2. RCOCl/Pyridine | 6-Amido-1-tert-butylquinolin-4-ones |

| C-6 | Nitro Reduction followed by Sulfonylation | 1. H₂/Pd-C 2. RSO₂Cl/Base | 6-Sulfonamido-1-tert-butylquinolin-4-ones |

| C-5 / C-7 | Nucleophilic Aromatic Substitution (VNS) | Nu⁻ (e.g., carbanions, amides) / Base | 5- or 7-Substituted-1-tert-butyl-6-nitroquinolin-4-ones |

| C-3 | Radical Alkylation | Radical source (e.g., from ethers), Initiator (e.g., TBPB) | 3-Alkyl-1-tert-butyl-6-nitroquinolin-4-ones |

These strategies allow for the systematic modification of the 1-tert-butyl-6-nitroquinolin-4-one scaffold, enabling the exploration of structure-activity relationships and the potential development of new compounds with tailored properties.

Based on a comprehensive review of the available scientific literature, a dedicated theoretical and computational study focusing solely on the chemical compound 1-Tert-butyl-6-nitroquinolin-4-one has not been published. While general computational methodologies such as Density Functional Theory (DFT) are widely applied to related quinoline and nitro-substituted aromatic structures, specific data for 1-Tert-butyl-6-nitroquinolin-4-one pertaining to its electronic structure, spectroscopic predictions, and molecular dynamics are not present in the accessible research.

General synthetic methods for quinolone derivatives are well-documented, and studies on related compounds, such as various isomers of nitroquinolinones, have been conducted, often in the context of medicinal chemistry. nih.govacs.orgmdpi.comresearchgate.net For instance, research on 8-nitroquinolin-2(1H)-one derivatives includes electrochemical and structure-activity relationship (SAR) studies, sometimes correlated with theoretical calculations. nih.govresearchgate.net Similarly, the crystal structure of related compounds like 1-Ethyl-3-nitroquinolin-4(1H)-one has been reported, providing some insight into the planarity and molecular packing of the quinolinone core. researchgate.net

However, without specific computational analyses performed directly on 1-Tert-butyl-6-nitroquinolin-4-one, it is not possible to generate the detailed, scientifically accurate article as requested under the specified outline. The creation of data tables and in-depth discussion for the following sections would require access to research that has specifically modeled this compound:

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1 Tert Butyl 6 Nitroquinolin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multi-dimensional NMR Techniques for Comprehensive Proton and Carbon Assignments (COSY, HSQC, HMBC)

For a molecule with the complexity of 1-Tert-butyl-6-nitroquinolin-4-one, one-dimensional (1D) NMR spectra often exhibit signal overlap, making unambiguous assignments challenging. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve these ambiguities by spreading the NMR signals into two dimensions.

Correlated SpectroscopY (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For 1-Tert-butyl-6-nitroquinolin-4-one, COSY would reveal the connectivity between the protons on the quinolone ring system, aiding in the assignment of adjacent aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the carbon signals based on the previously identified proton resonances. For instance, the protons of the tert-butyl group would show a strong correlation to the corresponding tert-butyl carbon atoms.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values would be required for a definitive assignment.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 2 | ~6.5 | ~110 | C4, C3, N-tBu |

| 3 | ~8.0 | ~140 | C2, C4, C4a |

| 5 | ~8.5 | ~125 | C7, C4, C8a |

| 7 | ~8.2 | ~120 | C5, C8, C8a |

| 8 | ~7.8 | ~130 | C7, C6, C4a |

| t-Butyl (CH₃) | ~1.7 | ~30 | C(t-Bu), N1 |

| t-Butyl (C) | - | ~60 | - |

| 4 | - | ~178 | - |

| 4a | - | ~142 | - |

| 6 | - | ~145 | - |

| 8a | - | ~128 | - |

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Stereochemical and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that provide information about the spatial proximity of atoms, irrespective of whether they are connected by chemical bonds. These experiments are particularly valuable for determining the stereochemistry and preferred conformation of a molecule in solution.

For 1-Tert-butyl-6-nitroquinolin-4-one, NOESY or ROESY experiments would be used to investigate the orientation of the bulky tert-butyl group relative to the quinolone ring. Correlations between the protons of the tert-butyl group and specific protons on the quinolone ring would provide direct evidence for their through-space proximity, helping to define the molecule's three-dimensional shape.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Insights and Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental analytical technique that provides an extremely accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of a compound, which is a critical step in its identification and purity assessment. For 1-Tert-butyl-6-nitroquinolin-4-one (C₁₃H₁₄N₂O₃), the expected exact mass would be calculated and compared to the experimentally measured value.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 247.1083 |

| [M+Na]⁺ | 269.0902 |

| [M+K]⁺ | 285.0642 |

Fragmentation Pathway Analysis and Ion Dissociation Studies

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation pattern of 1-Tert-butyl-6-nitroquinolin-4-one would be expected to show characteristic losses, such as the loss of the tert-butyl group, the nitro group, or carbon monoxide from the quinolone core. Studying these fragmentation pathways helps to confirm the connectivity of the different structural motifs within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined.

Precise Molecular Conformation, Bond Lengths, and Angles

A successful single-crystal X-ray diffraction analysis of 1-Tert-butyl-6-nitroquinolin-4-one would provide a wealth of precise structural data. This includes:

Molecular Conformation: The exact three-dimensional arrangement of the atoms, including the torsion angles that define the orientation of the tert-butyl group and the nitro group relative to the quinolone ring system.

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

This information is crucial for understanding the steric and electronic effects within the molecule and for validating the results obtained from computational modeling and other experimental techniques.

Below is a hypothetical table of selected crystallographic parameters that would be obtained from an X-ray analysis.

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Volume (ų) | ~1800-2200 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.3-1.4 |

Intermolecular Interactions and Crystal Packing Phenomena

In related quinolin-4-one structures, intermolecular hydrogen bonds are a prominent feature. iucr.org For instance, C—H⋯O hydrogen bonds are commonly observed, where the hydrogen atoms of the quinoline (B57606) or substituent groups interact with the oxygen atoms of the carbonyl or nitro groups of adjacent molecules. iucr.orgresearchgate.net The presence of the carbonyl group at the 4-position and the nitro group at the 6-position in 1-Tert-butyl-6-nitroquinolin-4-one provides potential hydrogen bond acceptors.

Furthermore, π–π stacking interactions between the aromatic quinoline ring systems are crucial for the consolidation of the crystal architecture. mdpi.comacs.org These interactions can occur in an offset or head-to-tail fashion, with centroid-to-centroid distances typically in the range of 3.4 to 3.9 Å. acs.org The planarity of the quinoline ring system facilitates these stacking arrangements. mdpi.com The bulky tert-butyl group at the 1-position may introduce steric hindrance, potentially influencing the geometry of these π–π stacking interactions compared to less sterically hindered quinoline derivatives. smolecule.com

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in molecular crystals, often reveals that H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts are the most significant contributors to the crystal packing of quinoline derivatives. iucr.orgacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the bonding framework of a molecule. ksu.edu.sauni-siegen.de These methods are based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their characteristic vibrational modes. uni-siegen.demdpi.com

For 1-Tert-butyl-6-nitroquinolin-4-one, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its key functional moieties. The analysis of these bands allows for the confirmation of the molecular structure.

Key Vibrational Modes for 1-Tert-butyl-6-nitroquinolin-4-one:

C=O Stretching: The carbonyl group of the quinolin-4-one ring is expected to show a strong absorption band in the IR spectrum, typically in the region of 1640-1690 cm⁻¹. In similar heterocyclic ketones, this stretching vibration is a prominent feature. nih.gov

N-O Stretching (Nitro Group): The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). These are typically observed in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-N Stretching: The stretching vibrations of the C-N bonds within the quinoline ring and the bond connecting the tert-butyl group are expected in the fingerprint region of the spectrum.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic quinoline ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the tert-butyl group will exhibit stretching vibrations in the 2850-2970 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful; IR spectroscopy is more sensitive to vibrations involving a change in the dipole moment (e.g., C=O stretch), while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability (e.g., C-C bonds in the aromatic ring). ksu.edu.saspectroscopyonline.com

Table 1: Expected Vibrational Frequencies for 1-Tert-butyl-6-nitroquinolin-4-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Quinolinone) | Stretching | 1640 - 1690 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1345 - 1385 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (t-Butyl) | Stretching | 2850 - 2970 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule. nih.gov

The UV-Vis absorption spectrum of 1-Tert-butyl-6-nitroquinolin-4-one is expected to be characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated quinoline system. The nitro group, being a strong electron-withdrawing group, and the quinolinone system contribute to a complex electronic structure. In related nitroquinoline derivatives, absorption maxima are observed in the UV and visible regions of the spectrum. For example, studies on other substituted quinolines show absorption maxima (λ_max) shifting based on solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net The introduction of a tert-butyl group has been observed in similar systems to have a minimal impact on the absorption maxima. nih.gov

Fluorescence spectroscopy probes the emission of light from a molecule after it has been electronically excited. Many quinoline derivatives are known to be fluorescent. nih.govresearchgate.net However, the presence of a nitro group often leads to quenching of fluorescence due to its electron-withdrawing nature, which can promote non-radiative decay pathways. researchgate.net While 1-Tert-butyl-6-nitroquinolin-4-one itself may exhibit weak or no fluorescence, its amino-substituted derivatives, which can be synthesized from the nitro compound, are often highly fluorescent. researchgate.net The study of these derivatives reveals that the emission wavelength can be influenced by the planarity of the molecule and the nature of its substituents. nih.govresearchgate.net

Table 2: Predicted Photophysical Properties of 1-Tert-butyl-6-nitroquinolin-4-one

| Property | Expected Characteristics | Rationale |

|---|---|---|

| UV-Vis Absorption | Bands corresponding to π→π* and n→π* transitions. | Based on the conjugated nitro-substituted quinolinone system. |

| Fluorescence | Weak or quenched fluorescence. | The electron-withdrawing nitro group often quenches fluorescence. researchgate.net |

Chemical Reactivity and Transformative Chemistry of 1 Tert Butyl 6 Nitroquinolin 4 One

Chemical Transformations of the Nitro Group at C-6

The electron-withdrawing nature of the nitro group at the C-6 position significantly influences the reactivity of the quinoline (B57606) ring, making it susceptible to a range of chemical transformations. These reactions are pivotal for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Reductive Processes to Amino and other Nitrogen-Containing Derivatives

The reduction of the nitro group is a fundamental transformation, providing access to the corresponding amino derivatives, which are versatile precursors for further functionalization. Various reducing agents and conditions have been employed for this purpose.

Commonly, the reduction of nitroarenes to their corresponding anilines is achieved using metal-based reagents. For instance, tin(II) chloride (SnCl₂) in the presence of an acid or via transfer hydrogenation with palladium on carbon (Pd/C) and a hydrogen donor like ammonium (B1175870) formate (B1220265) are effective methods for this conversion. nih.gov Another efficient metal-free method involves the use of bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a base, which can rapidly reduce aromatic nitro compounds. doi.org The choice of reducing agent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule.

The resulting 6-amino-1-tert-butylquinolin-4-one is a key intermediate. The amino group can then be subjected to a variety of reactions, including diazotization followed by substitution, acylation, and alkylation, to introduce a wide array of substituents at the C-6 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitro-Activated Ring

The strong electron-withdrawing effect of the nitro group at C-6, coupled with the nitrogen atom in the quinoline ring, activates the aromatic system towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of suitable leaving groups or, in some cases, a hydrogen atom (Vicarious Nucleophilic Substitution, VNS), by various nucleophiles. mdpi.comresearchgate.net

While direct displacement of the nitro group itself is less common, its activating effect facilitates substitution at other positions on the ring, particularly those ortho and para to it. For example, if a halogen were present at the C-5 or C-7 position, it would be highly susceptible to nucleophilic attack.

Research on related nitroquinoline systems has demonstrated that nucleophiles such as amines, alkoxides, and thiolates can readily displace leaving groups. organic-chemistry.orgrsc.org The reaction conditions for SNAr typically involve a polar aprotic solvent and often require elevated temperatures. The bulky tert-butyl group at the N-1 position may exert some steric influence on the regioselectivity and rate of these reactions.

Reactivity of the Carbonyl Group at C-4

The carbonyl group at the C-4 position is a key reactive site in 1-tert-butyl-6-nitroquinolin-4-one, participating in tautomeric equilibria and undergoing nucleophilic additions and condensation reactions.

Keto-Enol Tautomerism and Equilibrium Studies in Quinoline-4-ones

Quinolin-4-ones exist in a tautomeric equilibrium between the keto (quinolin-4-one) and enol (4-hydroxyquinoline) forms. rsc.orgscirp.orgresearchgate.net The position of this equilibrium is influenced by several factors, including the substituents on the ring, the solvent, and temperature. rsc.orgscirp.org

Theoretical studies, such as those using Density Functional Theory (DFT), have shown that for many quinolin-4-one derivatives, the keto form is generally more stable than the enol form. scirp.org However, the presence of specific substituents can shift this equilibrium. For instance, a hydrogen bond acceptor at the 3-position can favor the enol form. rsc.org In the case of 1-tert-butyl-6-nitroquinolin-4-one, the electron-withdrawing nitro group and the bulky tert-butyl group would influence the electronic distribution and steric environment, thereby affecting the keto-enol equilibrium. The equilibrium between these tautomers can have significant implications for the compound's reactivity, as the enol form presents a nucleophilic hydroxyl group.

Nucleophilic Additions and Condensation Reactions at C-4

The carbonyl group at C-4 is susceptible to nucleophilic attack. While the lone pair of the nitrogen atom at position 1 can delocalize into the carbonyl group, reducing its electrophilicity, it can still react with strong nucleophiles.

Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of tertiary alcohols at the C-4 position. Condensation reactions with active methylene (B1212753) compounds, under appropriate basic or acidic conditions, can also occur at the C-4 position, leading to the formation of new carbon-carbon bonds. rsc.org

Furthermore, the carbonyl group can be converted to other functional groups. For example, reduction with a suitable hydride reagent would yield the corresponding secondary alcohol. Treatment with a thionating agent like Lawesson's reagent could convert the carbonyl group to a thiocarbonyl.

Reactivity of the Quinoline Ring System

Iodination of the quinoline ring system, for instance, has been shown to occur regioselectively at the C-3 position under certain conditions. rsc.org The presence of both electron-donating and electron-withdrawing groups can influence the reaction time and yield. rsc.org While the N-tert-butyl group provides steric hindrance, the electronic deactivation by the nitro group would likely make electrophilic substitution on the carbocyclic ring challenging.

Electrophilic Aromatic Substitution Reactions on the Electron-Rich Ring

In the quinoline ring system, electrophilic substitution typically occurs on the benzene (B151609) ring (carbocyclic ring). uop.edu.pk However, in 1-tert-butyl-6-nitroquinolin-4-one, this ring is heavily deactivated towards electrophilic attack. The nitro group at the C-6 position is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. Furthermore, the carbonyl group at C-4 and the partial positive charge on the ring nitrogen (in its protonated form under acidic conditions) also contribute to the deactivation of the entire heterocyclic system.

Consequently, electrophilic aromatic substitution on the benzenoid ring of 1-tert-butyl-6-nitroquinolin-4-one is expected to be challenging and require harsh reaction conditions. uop.edu.pk In related quinoline systems, nitration under vigorous conditions (fuming nitric and sulfuric acids) leads to substitution at the C-5 and C-8 positions. uop.edu.pkrsc.org For the title compound, any further electrophilic attack on the benzenoid ring would likely be directed to the C-5 or C-8 positions, ortho and para to the existing activating N-1 atom but meta to the deactivating C-6 nitro group. However, the presence of the C-6 nitro group significantly lowers the nucleophilicity of the ring, making such reactions difficult.

In contrast, the pyridinone ring, specifically the C-3 position, can be susceptible to electrophilic attack in some quinolone systems, although it is often considered electron-deficient.

Influence of the N-1 Tert-butyl Moiety on Chemical Reactivity and Selectivity

The N-1 substituent is critical in defining the chemical and pharmacological properties of quinolones. mdpi.com The tert-butyl group at the N-1 position in the title compound exerts significant steric and electronic effects.

Steric Hindrance: The bulky nature of the tert-butyl group can sterically hinder the approach of reagents to adjacent positions, such as C-2 and C-8. This steric hindrance can influence the regioselectivity of reactions. In some cases, extreme steric repulsion, for example between a N-1 substituent and a C-8 nitro group in 1-methyl-3,6,8-trinitro-2-quinolone, can distort the quinolone framework, altering its aromaticity and enhancing its reactivity to resemble that of an activated nitroalkene. nih.gov

Electronic Effects: As an electron-donating group, the tert-butyl substituent increases the electron density of the quinoline ring system, which can partially counteract the deactivating effects of the nitro and carbonyl groups.

Solubility and Biological Activity: The lipophilicity of the tert-butyl group can affect the solubility profile of the molecule. Structure-activity relationship studies on antimycobacterial agents have shown that an N-1-tert-butyl substituent can be as effective as the commonly used cyclopropyl (B3062369) group in conferring high levels of biological activity. nih.gov

Derivatization Strategies and Synthesis of Novel Analogues from 1-Tert-butyl-6-nitroquinolin-4-one

1-Tert-butyl-6-nitroquinolin-4-one serves as a valuable starting material for the synthesis of novel analogues, primarily by leveraging the reactivity of the C-6 nitro group.

Theoretical and Computational Chemistry Studies on 1 Tert Butyl 6 Nitroquinolin 4 One

Conformational Analysis and Molecular Dynamics Simulations

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research data in the scientific literature.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry serves as a powerful tool to map out the intricate step-by-step sequences of chemical reactions. kochi-tech.ac.jp For 1-Tert-butyl-6-nitroquinolin-4-one, understanding its reaction mechanisms is crucial for predicting its behavior in various chemical environments. Density Functional Theory (DFT) is a common and effective method for these investigations, offering a balance between accuracy and computational cost. nih.gov It allows for the calculation of molecular geometries, energies, and electronic properties, which are fundamental to understanding reaction pathways. kochi-tech.ac.jpnih.gov

The reactivity of quinolinone systems can be complex, with potential for various transformations such as nucleophilic substitutions and cycloadditions. nih.gov The presence of a nitro group, an electron-withdrawing substituent, on the benzene (B151609) ring of the quinolinone core significantly influences its electronic properties and reactivity. nih.govsci-hub.se This group tends to make the aromatic system more susceptible to nucleophilic attack. mdpi.com Conversely, the bulky tert-butyl group at the N1 position introduces significant steric hindrance, which can direct the approach of reactants and influence the regioselectivity of reactions. nih.gov

A critical aspect of elucidating a reaction mechanism is the identification and characterization of transition states—the highest energy points along a reaction coordinate. fsu.edu Computational methods, such as DFT, can be employed to locate these transient structures and calculate their geometries and energies. researchgate.net The energy difference between the reactants and the transition state is known as the activation energy (Ea), a key parameter that governs the rate of a chemical reaction according to the Arrhenius equation. fsu.eduopentextbc.cawikipedia.org

For a hypothetical reaction involving 1-Tert-butyl-6-nitroquinolin-4-one, such as a nucleophilic aromatic substitution, computational chemists would model the approach of the nucleophile to the quinolinone ring. They would then search the potential energy surface for the transition state structure, which would involve the partial formation of a new bond with the nucleophile and the partial breaking of an existing bond. The calculated activation energy would indicate how fast the reaction is likely to proceed. A lower activation energy corresponds to a faster reaction rate. fsu.eduopentextbc.ca

Table 1: Hypothetical Calculated Activation Energies for a Reaction of 1-Tert-butyl-6-nitroquinolin-4-one

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 | 25.3 |

| Intermediate Formation | TS2 | 15.8 |

| Product Release | TS3 | 10.2 |

Note: These values are illustrative and not based on published experimental or computational results for this specific compound.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.netresearchgate.net These models are built on the principle that the structural features of a molecule, encoded by molecular descriptors, determine its physical and chemical properties, including its reaction rates. researchgate.netoup.com QSRR studies are valuable for predicting the reactivity of new compounds without the need for extensive experimental testing. oup.com

For quinolin-4-one derivatives, QSRR models have been developed to predict various properties, including their biological activity and chromatographic retention. researchgate.netoup.com These models typically use a range of molecular descriptors, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). researchgate.netresearchgate.net

In the context of 1-Tert-butyl-6-nitroquinolin-4-one, a QSRR model for a specific reaction would involve synthesizing a series of related compounds with variations in their substituents. The reactivity of these compounds would be measured experimentally, and then a statistical method, such as multiple linear regression or partial least squares, would be used to derive a mathematical equation relating the reactivity to the calculated molecular descriptors. researchgate.netresearchgate.netoup.com

For this specific compound, key descriptors in a QSRR model would likely include:

Electronic Descriptors: The Hammett constant (σ) for the nitro group, reflecting its strong electron-withdrawing nature. The calculated partial charges on the atoms of the quinolinone ring would also be important.

Steric Descriptors: Parameters describing the bulkiness of the tert-butyl group, such as the Taft steric parameter (Es) or computational descriptors like molecular volume.

Topological and Quantum Chemical Descriptors: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. nih.gov

An illustrative QSRR equation for the reactivity (log k) of a series of substituted quinolinones might take the following form:

log k = c₀ + c₁σ + c₂Es + c₃E(LUMO)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Table 2: Illustrative Descriptors for a QSRR Study of Quinolinone Derivatives

| Compound | Reactivity (log k) | Hammett Constant (σ) | Taft Steric Parameter (Es) | E(LUMO) (eV) |

|---|---|---|---|---|

| 1-Tert-butyl-6-nitroquinolin-4-one | (Hypothetical) | 0.78 | -1.54 | -2.5 |

| Derivative A | (Hypothetical) | 0.23 | -0.07 | -2.1 |

| Derivative B | (Hypothetical) | -0.17 | -0.93 | -1.8 |

Note: The descriptor values for 1-Tert-butyl-6-nitroquinolin-4-one are based on typical values for the respective substituents. The reactivity and data for other derivatives are purely hypothetical for illustrative purposes.

Through such theoretical and computational approaches, a deeper understanding of the chemical nature of 1-Tert-butyl-6-nitroquinolin-4-one can be achieved, paving the way for its potential use in various chemical applications.

Potential Applications in Advanced Chemical Science and Future Research Trajectories Non Biological Focus

1-Tert-butyl-6-nitroquinolin-4-one as a Versatile Synthetic Building Block

The quinolin-4-one scaffold is recognized as a privileged structure in synthetic chemistry, and 1-tert-butyl-6-nitroquinolin-4-one is a prime candidate for use as a versatile building block for more complex molecules.

The true synthetic potential of 1-tert-butyl-6-nitroquinolin-4-one lies in its role as a precursor for constructing elaborate heterocyclic systems. The C-6 nitro group is the most synthetically malleable site on the molecule. It can be readily reduced to a 6-amino group, which then opens up a plethora of subsequent chemical reactions. This 6-amino-1-tert-butylquinolin-4-one intermediate is a valuable synthon for creating fused polycyclic aromatic systems.

For instance, the amino group can be diazotized and converted to various other functionalities, or it can participate in condensation and cyclization reactions with bifunctional reagents to build additional rings onto the quinoline (B57606) framework. The synthesis of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines demonstrates the utility of the nitro-quinoline core in preparing more complex derivatives. researchgate.net The reduction of the nitro group is a common strategy, leading to aminoquinolines that serve as key intermediates for further structural diversification. acs.org Such strategies could be employed to synthesize novel polycyclic systems with potential applications in catalysis or materials science, where the rigid, planar structure of fused aromatics is desirable. The bulky N-1 tert-butyl group would remain as a sterically influencing and solubility-enhancing moiety on these new architectures.

Table 1: Potential Heterocyclic Systems via 6-Amino-1-tert-butylquinolin-4-one

| Reagent Class | Potential Product Class | Significance |

| Diketones/Diesters | Fused Pyrazinoquinolines | Building blocks for functional dyes and ligands |

| α-Haloketones | Fused Oxazoloquinolines | Scaffolds for novel ligands and materials |

| Phosgene/Equivalents | Quinoline-fused Carbamates | Intermediates for polyurethanes or sensor molecules |

| Isothiocyanates | Fused Thiazoloquinolines | Cores for sulfur-containing organic semiconductors |

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates. mdpi.com The synthesis of the quinoline and quinolin-4-one core itself is often achieved through elegant cascade sequences. rsc.orgnih.govrsc.org For example, methods like the tert-butyl hydroperoxide mediated cycloaddition of N-propargyl aromatic amines provide a direct route to the quinoline ring system through a cascade process. acs.org

While 1-tert-butyl-6-nitroquinolin-4-one is a product of such syntheses, its inherent structure makes it a potential substrate for further cascade reactions. The enone moiety (the C2-C3 double bond conjugated to the C4-carbonyl) is a classic Michael acceptor. A domino reaction could be initiated by a nucleophilic attack at the C-3 position, followed by an intramolecular cyclization or rearrangement involving other parts of the molecule. For instance, a domino Michael-SNAr approach has been used to synthesize highly substituted 2,3-dihydro-4(1H)-quinolinones, showcasing the reactivity of the quinolinone core in such sequences. mdpi.com The presence of the nitro group could also influence the reactivity and regioselectivity of these transformations.

Exploration in Materials Chemistry

The electronic and physical properties of 1-tert-butyl-6-nitroquinolin-4-one make it an intriguing candidate for research in materials chemistry, particularly in the fields of coordination chemistry and functional organic materials.

The quinolin-4-one framework, featuring a carbonyl oxygen and a heterocyclic nitrogen atom, can act as a bidentate chelating ligand for transition metal ions. mst.edu The coordination properties of this ligand system are highly tunable through substitution on the quinoline ring. The presence of the strong electron-withdrawing 6-nitro group in 1-tert-butyl-6-nitroquinolin-4-one would significantly decrease the electron density on the quinoline system. This electronic modification would, in turn, modulate the Lewis basicity of the coordinating atoms and affect the stability and redox properties of the resulting metal complexes. researchgate.net

Studies on mixed ligand complexes of transition metals with 8-hydroxyquinoline (B1678124) and other ligands show the versatility of the quinoline scaffold in coordination chemistry. orientjchem.org Furthermore, research on transition metal complexes with nitro-substituted ligands indicates that the nitro group plays a crucial role in stabilizing higher oxidation states of the metal center. rsc.org Therefore, 1-tert-butyl-6-nitroquinolin-4-one could serve as a unique ligand for stabilizing specific metal oxidation states or for creating catalysts where the electronic properties of the metal center are finely tuned for specific reactions. The bulky tert-butyl group could also provide a defined steric pocket around the metal center, potentially influencing the selectivity of catalytic processes.

Quinoline derivatives are of great interest for applications in organic electronics and optoelectronics due to their excellent mechanical properties and high efficiency in electron transport. unesp.br The photophysical properties of these molecules can be tuned by adding substituents to the quinoline core. unesp.brresearchgate.net

The 6-nitro group, being a potent electron-withdrawing group, has a profound effect on the electronic structure of the quinoline system. It induces a significant bathochromic (red) shift in the molecule's UV-Vis absorption spectrum and alters the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netunesp.br This tuning of the electronic band gap is a cornerstone of designing materials for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.com Specifically, the low-lying LUMO level expected for a nitroquinoline derivative makes it a candidate for use as a non-fullerene acceptor in OPVs. nih.gov The bulky tert-butyl group can be advantageous in this context, as it often improves the solubility of the material, which is crucial for solution-based processing, and can influence the solid-state packing, which affects charge transport properties.

Table 2: Influence of Substituents on Quinoline Photophysical Properties

| Compound | Key Substituent | Observed Effect on Absorption (λmax) | Fluorescence Quantum Yield (%) | Reference |

| Quinoline | None | 272 nm | 0 | unesp.br |

| Nitroquinoline | -NO₂ (electron-withdrawing) | 335 nm (significant red shift) | 0.25 | unesp.br |

| Aminoquinoline | -NH₂ (electron-donating) | 375 nm (significant red shift) | 65.33 | unesp.br |

| Dimethylamino quinoline | -N(CH₃)₂ (strong electron-donating) | 388 nm (strongest red shift) | 57.70 | unesp.br |

Methodological Advancements in Quinoline-4-one Chemistry

The synthesis of quinolin-4-ones, including N-substituted derivatives like the title compound, has been a subject of extensive research, leading to a host of modern and efficient synthetic methods that have largely surpassed classical techniques. researchgate.net

Recent advances focus on transition-metal-catalyzed reactions, which offer high yields and broad substrate scope. For example, palladium-catalyzed methods have been developed for the synthesis of N-alkyl-substituted 4-quinolones from o-chloroaryl acetylenic ketones and alkylamines. rsc.org Copper-catalyzed reactions, such as the aza-Michael addition of aminobenzoates to unsaturated ketones followed by cyclization, provide another powerful route to highly substituted quinolin-4-ones. rsc.org

Beyond transition metals, innovative metal-free approaches have also emerged. Anionic annulation strategies that use isatoic anhydrides and various enolizable partners have proven effective for creating a wide array of N-substituted 4-quinolinones. acs.org Furthermore, methods leveraging C-H activation and amidation, catalyzed by cobalt or rhodium, represent a state-of-the-art strategy for building the quinolone ring system directly from simple precursors. rsc.org These modern methodologies are crucial for the efficient and scalable production of 1-tert-butyl-6-nitroquinolin-4-one and its derivatives, enabling further exploration of their potential in science and technology.

Unexplored Reactivity and Derivatization Opportunities

The chemical architecture of 1-tert-butyl-6-nitroquinolin-4-one presents several reactive sites that remain largely unexplored. The presence of the electron-withdrawing nitro group, the bulky tert-butyl group, and the quinolone core itself suggests a rich and complex reactivity profile that could be exploited for the synthesis of novel compounds.

Functionalization of the Quinolone Core:

The quinolone ring system is amenable to various modifications. One area of significant potential is the regioselective C-H bond functionalization. For instance, methods for the C-3 nitration of 4-quinolones using tert-butyl nitrite (B80452) and a radical initiator like TEMPO have been reported for other substituted quinolones. researchgate.net Applying such a methodology to 1-tert-butyl-6-nitroquinolin-4-one could lead to the synthesis of dinitro derivatives, which would be valuable precursors for further transformations.

Another avenue for derivatization is the vicarious nucleophilic substitution (VNS) of hydrogen. This reaction has been studied in other electron-deficient nitroquinolines, where nucleophiles can displace a hydrogen atom, often ortho or para to the nitro group. nih.govmdpi.com The electron-deficient nature of the aromatic ring in 1-tert-butyl-6-nitroquinolin-4-one, enhanced by the nitro group, makes it a prime candidate for VNS reactions, allowing for the introduction of a variety of substituents.

Transformations of the Nitro Group:

The nitro group is a versatile functional group that can be readily transformed into other functionalities. A key unexplored derivatization is its reduction to an amino group. Mild reduction conditions using reagents like stannous chloride have been shown to be effective for the reduction of other nitroquinolines. nih.gov The resulting 6-amino-1-tert-butylquinolin-4-one would be a valuable intermediate for the synthesis of a wide range of derivatives through reactions such as diazotization followed by Sandmeyer-type reactions or amide bond formation.

Reactivity Influenced by the Tert-butyl Group:

The sterically demanding tert-butyl group at the N-1 position is expected to exert significant influence on the reactivity of the molecule. This steric hindrance could direct incoming reagents to specific positions, thereby controlling the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, the bulky tert-butyl group could favor substitution at less hindered positions of the quinolone ring. Furthermore, the diastereoselectivity in reactions involving the formation of new stereocenters could be influenced by the size of this group. researchgate.net

Potential Derivatization Pathways:

| Starting Material | Reagents and Conditions | Potential Product |

| 1-tert-butyl-6-nitroquinolin-4-one | tert-Butyl nitrite, TEMPO | 1-tert-butyl-3,6-dinitroquinolin-4-one |

| 1-tert-butyl-6-nitroquinolin-4-one | Nucleophile (e.g., carbanion), base | C-H substituted derivative |

| 1-tert-butyl-6-nitroquinolin-4-one | SnCl2, HCl | 6-Amino-1-tert-butylquinolin-4-one |

Future Directions in Synthetic Innovation and Mechanistic Understanding

The unique substitution pattern of 1-tert-butyl-6-nitroquinolin-4-one provides a platform for significant innovation in synthetic methodology and for deepening the mechanistic understanding of quinolone chemistry.

Development of Novel Synthetic Methodologies:

Future synthetic efforts could focus on developing novel, efficient, and atom-economical methods for the synthesis and derivatization of 1-tert-butyl-6-nitroquinolin-4-one. This includes the exploration of metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at various positions on the quinoline ring. For instance, palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings could be investigated, using either halogenated derivatives of 1-tert-butyl-6-nitroquinolin-4-one or by leveraging C-H activation strategies.

Furthermore, the development of photocatalytic or electrocatalytic methods for the functionalization of this quinolone would represent a significant advance towards more sustainable synthetic practices. These methods often proceed under mild conditions and can offer unique reactivity and selectivity profiles.

In-depth Mechanistic Studies:

A thorough investigation into the reaction mechanisms involving 1-tert-butyl-6-nitroquinolin-4-one is crucial for rationally designing new synthetic transformations. Detailed kinetic and computational studies could elucidate the role of the tert-butyl and nitro groups in influencing reaction pathways and selectivities. For example, understanding the precise electronic and steric effects of the tert-butyl group on the transition states of various reactions would enable better prediction and control of reaction outcomes.

Mechanistic studies on the VNS reactions of this substrate could reveal the influence of the N-tert-butyl group on the stability of the intermediate σ-adducts, thereby providing insights into the regioselectivity of the substitution. nih.govmdpi.com Similarly, a detailed mechanistic investigation of the reduction of the nitro group in the presence of the 4-oxo functionality would be valuable for optimizing the selective synthesis of the corresponding amino derivative.

Future Research Focus:

| Research Area | Key Objectives | Potential Impact |

| Novel Synthetic Methods | Development of metal-catalyzed, photocatalytic, and electrocatalytic functionalization reactions. | Increased synthetic efficiency, access to novel derivatives, and more sustainable chemical processes. |

| Mechanistic Elucidation | Kinetic and computational studies to understand the influence of substituents on reactivity and selectivity. | Rational design of new reactions and improved control over reaction outcomes. |

| Material Science Applications | Exploration of the photophysical properties of derivatives for use in organic electronics or as fluorescent probes. | Development of new functional materials with tailored properties. |

Q & A

Q. What are the optimal synthetic routes for 1-Tert-butyl-6-nitroquinolin-4-one, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves introducing the nitro group at position 6 of the quinolin-4-one core via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄). The tert-butyl group can be introduced at position 1 using Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity validation should combine HPLC (C18 column, acetonitrile/water mobile phase) and GC/MS for volatile impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., tert-butyl at position 1 vs. 3) using coupling constants and DEPT-134.

- FT-IR : Identify nitro group vibrations (~1520 cm⁻¹, asymmetric stretching) and carbonyl (C=O) at ~1670 cm⁻¹.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₃H₁₄N₂O₃) with <2 ppm error.

Cross-reference with databases like SciFinder for known analogs to validate assignments .

Q. How does the tert-butyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : The tert-butyl group enhances steric protection, reducing hydrolysis at the quinolinone carbonyl. Stability testing should involve:

- Accelerated degradation studies : Expose the compound to buffers (pH 1–13) at 40°C for 48 hours, monitoring via UV-Vis (λmax ~320 nm for nitroquinoline derivatives).

- Kinetic analysis : Calculate degradation rate constants using HPLC peak area decay. Store samples in amber vials at -20°C to minimize photodegradation .

Advanced Research Questions

Q. What computational strategies can predict the electronic effects of the nitro and tert-butyl substituents on reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map:

- Electrostatic potential surfaces : Identify electron-deficient regions (nitro group) for nucleophilic attack.

- Frontier molecular orbitals (HOMO/LUMO) : Assess redox behavior and charge-transfer interactions.

Validate with cyclic voltammetry to correlate computed LUMO energies with experimental reduction potentials .

Q. How can contradictory spectral data (e.g., ambiguous NOE correlations) be resolved in structural elucidation?

- Methodological Answer :

- 2D NMR : Use HSQC to resolve overlapping signals and NOESY to confirm spatial proximity of tert-butyl to adjacent protons.

- Dynamic NMR : Probe rotational barriers of the tert-butyl group at variable temperatures (e.g., 25–80°C) to detect conformational exchange.

- X-ray crystallography : Resolve absolute configuration if chiral centers are present. For amorphous samples, consider synchrotron-based powder diffraction .

Q. What experimental designs are recommended to study the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka/kd).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.

- Molecular docking : Use AutoDock Vina with crystal structures of homologous proteins to predict binding modes. Validate with site-directed mutagenesis of key residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across solvents?

- Methodological Answer : Systematically test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents using:

- Gravimetric analysis : Saturate solvents at 25°C, filter, and evaporate to constant weight.

- UV-Vis calibration curves : Measure absorbance vs. concentration gradients.

Note that tert-butyl groups enhance lipophilicity, but nitro groups may introduce dipole-driven solubility in polar solvents. Contradictions often arise from residual impurities; repeat experiments with ultra-pure solvents (HPLC grade) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.